2-(4-(4-Ethoxyphenyl)-2-morpholinothiazol-5-yl)acetic acid
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Overview
Description
2-(4-(4-Ethoxyphenyl)-2-morpholinothiazol-5-yl)acetic acid is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a morpholine ring, and an ethoxyphenyl group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Ethoxyphenyl)-2-morpholinothiazol-5-yl)acetic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-bromoacetophenone with thiourea to form the thiazole ring. This intermediate is then reacted with morpholine and ethyl bromoacetate to introduce the morpholine and ethoxyphenyl groups, respectively. The final step involves the hydrolysis of the ester group to yield the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Ethoxyphenyl)-2-morpholinothiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(4-Ethoxyphenyl)-2-morpholinothiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(4-Ethoxyphenyl)-2-morpholinothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The ethoxyphenyl group can enhance the compound’s binding affinity to its targets, while the morpholine ring can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxyphenylacetic acid: A simpler analog with similar structural features but lacking the thiazole and morpholine rings.
Thiazole derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1), which have different biological activities.
Morpholine derivatives: Compounds like morpholine itself, which are used as solvents and intermediates in organic synthesis.
Uniqueness
2-(4-(4-Ethoxyphenyl)-2-morpholinothiazol-5-yl)acetic acid is unique due to its combination of a thiazole ring, a morpholine ring, and an ethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H20N2O4S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[4-(4-ethoxyphenyl)-2-morpholin-4-yl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-13-5-3-12(4-6-13)16-14(11-15(20)21)24-17(18-16)19-7-9-22-10-8-19/h3-6H,2,7-11H2,1H3,(H,20,21) |
InChI Key |
PUDDVWYWYRBREN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)N3CCOCC3)CC(=O)O |
Origin of Product |
United States |
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